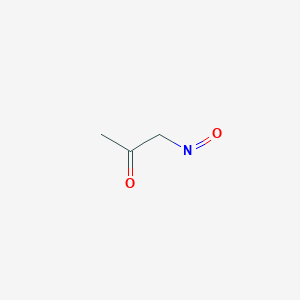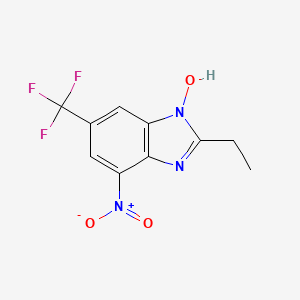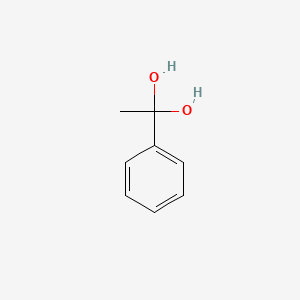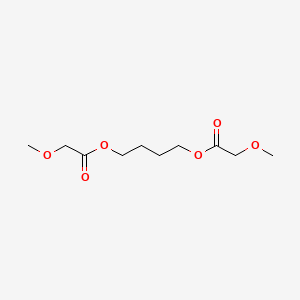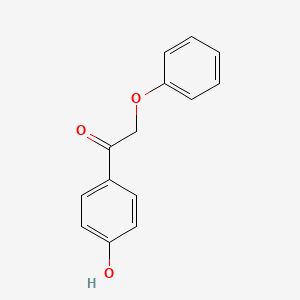
1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one is a phenolic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyphenyl group and a phenoxyethanone moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyacetophenone with phenol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles. For example, bromination can be achieved using bromine in acetic acid.
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research has shown its potential in the development of pharmaceutical drugs, including anticonvulsants and anti-inflammatory agents.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one can be compared with other similar compounds, such as:
4-Hydroxyacetophenone: Shares the hydroxyphenyl group but lacks the phenoxyethanone moiety.
Ferulic Acid Derivatives: These compounds also contain phenolic structures and exhibit similar antioxidant properties.
Piceol: Another phenolic compound with similar chemical properties and applications
Propiedades
Número CAS |
41978-29-4 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-2-phenoxyethanone |
InChI |
InChI=1S/C14H12O3/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9,15H,10H2 |
Clave InChI |
MRMVCONCEBCACR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


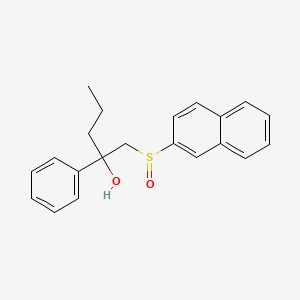

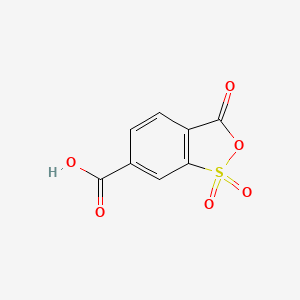
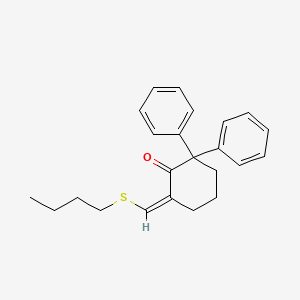
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
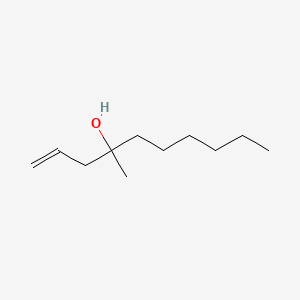
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
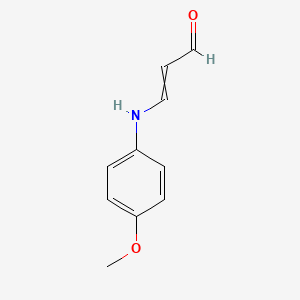
![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
